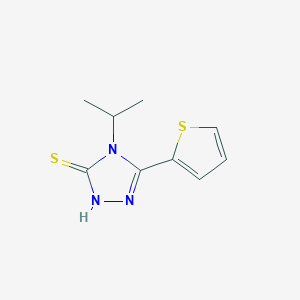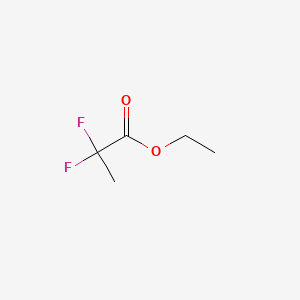
4-isopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol (IPT3T) is a sulfur-containing heterocyclic compound that has been studied extensively in recent years due to its potential to be used in a variety of applications. IPT3T is a member of the isopropyl-thienyl-triazole family of compounds and has been found to possess various biological activities, such as antibacterial, antifungal, and anti-inflammatory properties. Additionally, IPT3T has been studied for its potential to be used in organic synthesis and in the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
Anticancer Research
The 1,2,4-triazole derivatives have been extensively studied for their potential as anticancer agents. They can interact with various biological targets and have shown promising cytotoxic activities against cancer cell lines. For instance, certain 1,2,4-triazole compounds have demonstrated significant cytotoxicity against the Hela cell line, indicating their potential as therapeutic agents in cancer treatment .
Antibacterial Agents
1,2,4-Triazoles are known for their antibacterial properties. Research has shown that these compounds exhibit significant activity against a range of bacterial strains, including those resistant to current antibiotics. This makes them valuable candidates for the development of new antibacterial drugs, especially in the face of rising antimicrobial resistance .
Synthesis Techniques
The synthesis of 1,2,4-triazole derivatives involves various techniques that are crucial for their application in medicinal chemistry. Innovative methods such as microwave-induced cyclodehydration have been employed to create triazole compounds efficiently, which is essential for rapid prototyping and testing of new pharmaceuticals .
Structural Diversity in Drug Design
1,2,4-Triazole derivatives offer structural diversity that is beneficial in drug design. The ability to modify the triazole core structure allows for the creation of a wide range of compounds with different pharmacological properties. This versatility is key in the search for compounds with specific therapeutic effects .
Enzyme Inhibition
Triazole derivatives have been explored as enzyme inhibitors. Their interaction with enzymes like aromatase is of particular interest in the context of cancer research, as they can potentially inhibit the synthesis of estrogen, which is a factor in certain types of breast cancer .
Pharmacokinetics and Toxicology
The pharmacokinetic and toxicological profiles of 1,2,4-triazole derivatives are critical for their application in medicine. The triazole ring’s ability to form hydrogen bonds can lead to improved pharmacokinetics, which is essential for the efficacy and safety of pharmaceutical compounds .
Selectivity and Safety
The selectivity of 1,2,4-triazole compounds towards cancer cells over normal cells is a significant aspect of their application in chemotherapy. Research has indicated that many synthesized triazole derivatives have proper selectivity, which is crucial for reducing the side effects and increasing the safety profile of anticancer drugs .
Mechanism of Action Studies
Understanding the mechanism of action of triazole derivatives is fundamental to their application in drug development. Molecular docking studies provide insights into how these compounds interact with their targets at the molecular level, which is invaluable for designing drugs with desired effects .
Propiedades
IUPAC Name |
4-propan-2-yl-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S2/c1-6(2)12-8(10-11-9(12)13)7-4-3-5-14-7/h3-6H,1-2H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECBPIBGHFCASY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NNC1=S)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396116 |
Source


|
| Record name | 4-isopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-isopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
667412-77-3 |
Source


|
| Record name | 4-isopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[4-(Trifluoromethyl)phenyl]aniline](/img/structure/B1334235.png)





